N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is a complex organic compound that features a combination of pyridine, imidazole, and benzodioxine moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their biological activities. These compounds often serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of pharmacological activities . For example, some pyrimidine derivatives are known to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities . For instance, some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Action Environment
It’s known that the reaction conditions for the formation of n-(pyridin-2-yl)amides are mild and metal-free , suggesting that the compound might be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps include:
Formation of the Pyridin-2-yl-Imidazole Intermediate: This involves the reaction of pyridine-2-carboxaldehyde with imidazole in the presence of a base such as potassium carbonate.
Synthesis of the Benzodioxine Intermediate: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the benzodioxine ring.
Coupling Reaction: The final step involves coupling the pyridin-2-yl-imidazole intermediate with the benzodioxine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzodioxine moieties.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can take place at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or amines can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products include oxidized derivatives of the imidazole and benzodioxine rings.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the pyridine and imidazole rings.
Scientific Research Applications
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium Chloride
- Domiphen Bromide
Comparison
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyridine, imidazole, and benzodioxine moieties, which confer distinct chemical and biological properties. Compared to cetylpyridinium chloride and domiphen bromide, it has a more complex structure and potentially broader range of applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(17-13-25-15-6-1-2-7-16(15)26-17)22-10-12-23-11-9-21-18(23)14-5-3-4-8-20-14/h1-9,11,17H,10,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLFUCLZBVDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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